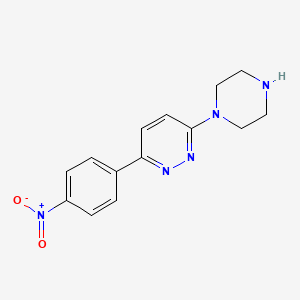
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, or (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one, is an organic compound with a variety of uses in scientific research. It is known to be an important intermediate in the synthesis of several drugs and has been studied extensively in the context of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been studied extensively in the context of its biochemical and physiological effects. It has been used as a starting material in the synthesis of several drugs, including anti-inflammatory agents, anticonvulsants, and anti-tumor drugs. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Wirkmechanismus
The exact mechanism of action of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is still not fully understood. However, it is believed that it acts as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anticonvulsant properties, as well as to have an effect on the regulation of serotonin levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one in scientific research has several advantages. It is relatively easy to synthesize, and has been shown to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very stable, and can degrade over time.
Zukünftige Richtungen
The potential future directions for (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one are numerous. Further research into its mechanism of action could lead to the development of new drugs and treatments. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of synthesizing this compound. Finally, further research into its stability and solubility could lead to the development of new methods for storing and using this compound in laboratory experiments.
Synthesemethoden
The synthesis of (E)-4-ethylphenyl-3-methylfuran-2-ylprop-2-en-1-one is a multi-step process. First, 4-ethylphenylacetaldehyde is reacted with 5-methylfuran-2-carbaldehyde in the presence of a catalytic amount of piperidine to form the desired product. This reaction is carried out in a basic solution of ethanol, and the product is then isolated by column chromatography. The product can also be synthesized using a Knoevenagel condensation reaction between 4-ethylphenylacetaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUPKNAQWTXAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














